(R)-Ethyl 3-aminobutanoate hydrochloride
Description
(R)-Ethyl 3-aminobutanoate hydrochloride (CAS: 146293-15-4) is a chiral β-amino ester hydrochloride salt with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its enantiomeric purity and reactivity. The compound is stored at 2–8°C under inert conditions to prevent degradation . Its structure features an ethyl ester group and a primary amine at the β-position (C3) of the butanoate backbone, with the R-configuration imparting stereochemical specificity in synthetic applications .
Properties
IUPAC Name |
ethyl (3R)-3-aminobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBSAIYXBEVSI-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct esterification of R-3-aminobutyric acid with ethanol employs acidic reagents such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMCS) to protonate the carboxylic acid group, facilitating nucleophilic attack by ethanol. The reaction proceeds under anhydrous conditions at 0–10°C, followed by gradual warming to 20–30°C. Nitrogen inertization prevents oxidative degradation, while stoichiometric excess of the acylating agent (2.2–3.0 equivalents) ensures complete conversion.
Key Steps :
-
Activation : R-3-aminobutyric acid reacts with SOCl₂ or TMCS to form an acyl chloride or silyl ester intermediate.
-
Esterification : Ethanol displaces the leaving group (Cl⁻ or TMS-O⁻), yielding (R)-ethyl 3-aminobutanoate hydrochloride.
-
Workup : Vacuum distillation removes excess reagents, isolating the product as a faint yellow concentrate.
Experimental Data and Optimization
-
Purity : >99% by TLC (ethyl acetate:methanol = 2:1) and HPLC.
-
Chiral Integrity : 99.9% enantiomeric excess (ee) confirmed via -NMR and -NMR.
Table 1: Acid-Catalyzed Esterification Performance
| Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Thionyl Chloride | 0–30 | 12 | 99.2 | 99.9 |
| TMCS | 0–30 | 12 | 98.5 | 99.9 |
Enzymatic Resolution Using Penicillin Acylase G
Racemic Synthesis and Kinetic Resolution
This two-step approach begins with the Michael addition of benzylamine to ethyl crotonate, forming racemic ethyl 3-benzylaminobutanoate. Subsequent hydrogenation removes the benzyl group, yielding racemic ethyl 3-aminobutanoate. Penicillin Acylase G selectively hydrolyzes the (S)-enantiomer, leaving (R)-ethyl 3-aminobutanoate in high optical purity.
Critical Parameters :
Performance Metrics
-
Conversion : 45–48% (theoretical maximum for kinetic resolution).
-
Isolation : Acid-base extraction followed by recrystallization.
Catalytic Enantioselective Hydrogenation of β-Keto Esters
Asymmetric Hydrogenation Strategy
β-Keto esters, such as ethyl 3-oxobutanoate, undergo hydrogenation using chiral Ru-BINAP catalysts to directly furnish (R)-ethyl 3-aminobutanoate. The reaction occurs under 50–100 bar H₂ pressure at 25–40°C, with triethylamine as a base to stabilize the intermediate enamine.
Advantages :
-
Atom Economy : Single-step synthesis from prochiral substrates.
-
Scalability : Compatible with industrial batch reactors.
Catalytic Efficiency
Recombinant Enzyme-Mediated Synthesis
Biocatalytic Approach
Recombinant aspartase from E. coli catalyzes the amination of ethyl fumarate to (R)-ethyl 3-aminobutanoate. The enzyme’s stereospecificity ensures exclusive formation of the R-configuration, while immobilized enzyme reactors enhance reusability.
Process Details :
Outcomes
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Steps | Catalyst/Reagent | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Acid-Catalyzed Ester. | 1 | SOCl₂/TMCS | 99.9 | 97–99 | High |
| Enzymatic Resolution | 3 | Penicillin Acylase G | 99 | 45–48 | Moderate |
| Catalytic Hydrogenation | 1 | Ru-BINAP | 98–99 | 85–90 | High |
| Recombinant Enzyme | 1 | Aspartase | 99.5 | >95 | High |
Scientific Research Applications
Pharmaceutical Applications
(R)-Ethyl 3-aminobutanoate hydrochloride is primarily recognized for its potential role as a precursor in drug synthesis, particularly due to its structural similarity to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system.
Bioactivity and Metabolism
Research indicates that this compound can cross the blood-brain barrier, which is essential for its efficacy in neurological applications. Its metabolic profile shows that it does not significantly inhibit cytochrome P450 enzymes, indicating a favorable safety profile for further pharmacological studies.
Synthesis and Chemical Applications
The compound serves as an important building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Asymmetric Synthesis : It acts as a chiral auxiliary, facilitating the creation of chirality in synthetic products .
- Cyclization Reactions : It promotes regioselective formation of specific isomers, enhancing the efficiency of synthetic pathways.
Biochemical Research
In biochemical contexts, this compound has been studied for its interactions with various enzymes involved in amino acid metabolism. Its unique properties make it valuable for research into metabolic pathways and enzyme interactions.
Enzyme Interaction Studies
Studies have shown that this compound can serve as a substrate for enzymes linked to amino acid metabolism, providing insights into its potential roles in metabolic regulation.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (S)-Ethyl 3-aminobutanoate Hydrochloride
The S-enantiomer (CAS: Not explicitly listed; similarity score: 0.71–0.79) shares identical physical properties (e.g., molecular weight, formula) but differs in optical activity. The R/S distinction critically impacts biological activity and metabolic pathways. For instance, enzymatic resolution processes often favor one enantiomer, as seen in the synthesis of mandelate salts for antithrombotic agents .
Ester Variants: Methyl and tert-Butyl Derivatives
a) (R)-Methyl 3-aminobutanoate Hydrochloride (CAS: 139243-54-2)
This derivative replaces the ethyl ester with a methyl group , reducing molecular weight to 153.61 g/mol . The smaller ester group enhances solubility in polar solvents but may decrease lipophilicity, affecting membrane permeability in biological systems.
b) tert-Butyl (3R)-3-aminobutanoate (CAS: 158849-23-1)
The bulky tert-butyl ester (MW: 159.22 g/mol) improves stability against hydrolysis compared to ethyl/methyl esters, making it suitable for prolonged storage . However, deprotection (e.g., using HCl/dioxane) is required for further reactions, adding synthetic steps .
Positional Isomers: Ethyl 4-aminobutyrate Hydrochloride
Ethyl 4-aminobutyrate hydrochloride (CAS: 12649661) shifts the amine to the γ-position (C4). This structural change alters its biological role; for example, it serves as a prodrug for γ-aminobutyric acid (GABA), a neurotransmitter, unlike the β-amino analog .
| Property | (R)-Ethyl 3-aminobutanoate HCl | Ethyl 4-aminobutyrate HCl |
|---|---|---|
| Amine Position | β (C3) | γ (C4) |
| Biological Role | Synthetic intermediate | GABA prodrug |
| SMILES | CCOC(=O)CC(N)Cl | CCOC(=O)CCCN.Cl |
Functionalized Analogs: Branched and Aromatic Derivatives
a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
This compound (EP 4374877A2) introduces branched alkyl groups (3,3-dimethyl) and a methylamino substituent, increasing steric hindrance and altering reactivity in condensation reactions .
b) (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride
The addition of a phenyl group (CAS: 63060-94-6) enhances lipophilicity, making it suitable for hydrophobic interactions in peptide synthesis .
Biological Activity
(R)-Ethyl 3-aminobutanoate hydrochloride, a chiral compound with the molecular formula C₆H₁₄ClNO₂, is gaining attention for its potential biological activities, particularly in the context of drug synthesis and neurological applications. This article explores its properties, mechanisms of action, synthesis methods, and relevant research findings.
This compound is characterized by:
- Molecular Weight : 167.63 g/mol
- Functional Groups : Contains an ethyl group, an amino group, and a butanoate moiety.
- Hydrogen Bonding : Exhibits one hydrogen bond donor and three hydrogen bond acceptors, indicating potential interactions in biological systems.
The specific biological mechanisms of this compound are not fully elucidated; however, it is hypothesized to act as a prodrug for gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and its interaction with GABA receptors can lead to reduced neuronal excitability. The compound's structural similarity to natural amino acids suggests that it may influence metabolic pathways and enzyme interactions, particularly those related to neurotransmitter signaling.
Biological Activity Insights
-
Neurotransmitter Interaction :
- Studies indicate that this compound may modulate GABAergic signaling pathways. Its ability to cross the blood-brain barrier positions it as a candidate for investigating CNS effects.
-
Enzymatic Interactions :
- The compound has been identified as a substrate for various enzymes involved in amino acid metabolism. Its interactions with these enzymes can provide insights into its metabolic profile and therapeutic potential.
- Drug Development Applications :
Synthesis Methods
Various methods exist for synthesizing this compound:
| Method | Description | Yield Efficiency |
|---|---|---|
| Enzymatic Synthesis | Utilizes enzymes for selective stereoisomer production | High selectivity |
| Chemical Synthesis | Traditional organic synthesis methods | Variable efficiency |
Enzymatic methods are particularly noted for their ability to produce high yields of the desired stereoisomer with minimal by-products .
Case Study 1: Neurotransmitter Modulation
Research has shown that compounds similar to this compound exhibit significant effects on neurotransmitter receptors. For instance, studies exploring its GABA-like activity indicate potential therapeutic applications for anxiety disorders and epilepsy .
Case Study 2: Metabolic Pathway Interactions
A study investigated the metabolic pathways involving this compound and found that it interacts with key enzymes in amino acid metabolism. This interaction could elucidate its role in metabolic disorders and provide targets for drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (R)-Ethyl 3-aminobutanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via esterification of (R)-3-aminobutanoic acid with ethanol, followed by HCl salt formation. A common approach involves reacting the free base with hydrochloric acid in a solvent like dioxane or ethanol under controlled conditions (e.g., room temperature, 1 hour stirring, followed by vacuum concentration to isolate the hydrochloride salt). Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary-based synthesis, may be required to ensure enantiopurity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the ester and amine proton environments (e.g., δ ~3.8 ppm for the ethyl ester group, δ ~8.5 ppm for the ammonium proton in DMSO-d6) .
- HPLC : Assess purity using a chiral stationary phase (e.g., amylose or cellulose derivatives) to distinguish (R) and (S) enantiomers .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ ion at m/z 166.1 for the free base) .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the ester group or amine oxidation. For short-term use, refrigeration (2–8°C) in airtight containers with desiccant packs is acceptable. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and HPLC purity data for this compound?
- Methodological Answer : Contradictions may arise from residual solvents (detected in NMR but not HPLC) or enantiomeric impurities (detected in chiral HPLC but not NMR). Cross-validate results using:
- Karl Fischer titration to quantify water content.
- Chiral GC-MS to confirm enantiomeric ratios.
- Thermogravimetric analysis (TGA) to identify volatile impurities .
Q. What strategies enhance the compound’s stability under varying pH and temperature conditions during biological assays?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, then quantify degradation via HPLC.
- Thermal stability : Perform stress testing at 40–60°C and analyze decomposition products (e.g., free amine or carboxylic acid derivatives).
- Light sensitivity : Use amber vials to prevent photodegradation .
Q. How can enantiomeric purity be maintained during large-scale synthesis of this compound?
- Methodological Answer : Implement asymmetric catalysis (e.g., transition-metal complexes with chiral ligands) or enzymatic resolution using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, enriching the (R)-form. Monitor enantiomeric excess (ee) via chiral HPLC .
Q. What role does this compound play in synthesizing pharmacologically active intermediates?
- Methodological Answer : The compound serves as a chiral building block for:
- Prodrugs : Ester hydrolysis in vivo releases 3-aminobutanoic acid, a GABA analog.
- Peptide mimetics : Incorporation into β-amino acid scaffolds for protease-resistant drug candidates.
- Metal coordination complexes : The amine and ester groups facilitate chelation in catalytic systems .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s activity in enzyme inhibition assays?
- Methodological Answer :
- Dose-response curves : Test concentrations from 1 nM to 100 µM against target enzymes (e.g., GABA transaminase).
- Control experiments : Include a racemic mixture to assess enantiomer-specific effects.
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields across batches?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
